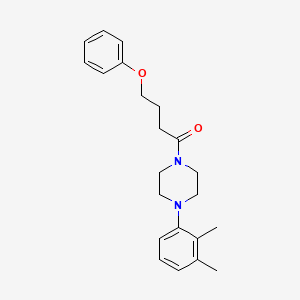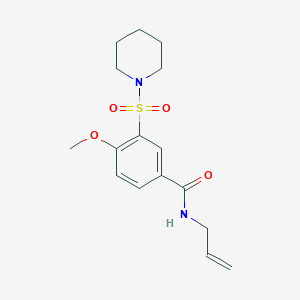![molecular formula C15H17NO2 B4617962 N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)
N-[3-(4-methylphenyl)propyl]-2-furamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of furamide derivatives typically involves catalyzed cyclization or coupling reactions. For instance, Lindahl et al. (2006) developed a new synthesis method for the furo[3,2-c]quinolin-4(5H)-one heterocycle using a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing yield by varying the catalyst, base, and solvent (Lindahl et al., 2006). Similarly, Siddiqa et al. (2022) synthesized N-(4-bromophenyl)furan-2-carboxamide via Suzuki-Miyaura cross-coupling, showcasing the versatility of furamide derivatives in chemical synthesis and their potential antibacterial activities (Siddiqa et al., 2022).
Molecular Structure Analysis
The molecular structure of furamide derivatives can be elucidated through techniques such as X-ray crystallography and quantum chemical computation. Demir et al. (2015) analyzed the structure of a novel benzamide derivative, highlighting the utility of these techniques in understanding the geometric and electronic properties of such compounds (Demir et al., 2015).
Chemical Reactions and Properties
Furamide derivatives participate in various chemical reactions, including electrophilic substitution and coupling reactions, which can modify their chemical properties significantly. For example, the palladium-catalyzed condensation of N-aryl imines and alkynylbenziodoxolones forms multisubstituted furans, demonstrating the reactivity and versatility of furan derivatives in synthetic chemistry (Lu et al., 2014).
Physical Properties Analysis
The physical properties of furamide derivatives, such as solubility, melting points, and crystal structure, can be significantly influenced by their molecular structure. The crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, for example, provides insights into the arrangement and interactions within the crystal lattice, affecting its physical properties and reactivity (Galešić & Vlahov, 1990).
Chemical Properties Analysis
The chemical properties of furamide derivatives, including reactivity, stability, and functional group transformations, are key to their potential applications. Research on the synthesis and reactivity of furan-based compounds, such as the work by Matiichuk et al. (2020) on 2,4-dimethyl-N-aryl-3-furamides, reveals their anti-inflammatory potential and provides a basis for understanding the chemical behavior of furamide derivatives (Matiichuk et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Material Science Applications
Polymer Synthesis : N-[3-(4-methylphenyl)propyl]-2-furamide derivatives have been utilized in the synthesis of aromatic polyamides and polyimides, which are known for their exceptional thermal stability and mechanical properties. For example, Yang and Lin (1995) demonstrated the use of related furamide derivatives in synthesizing polyamides and polyimides with high thermal stability and solubility in polar solvents, suggesting potential applications in high-performance materials (Yang & Lin, 1995).
Copolymerization : The horseradish peroxidase-catalyzed copolymerization involving N-[3-(4-methylphenyl)propyl]-2-furamide has been explored for creating crosslinked materials via Diels-Alder and cycloaddition reactions, highlighting its utility in designing novel polymeric materials with potential applications in various industries (Reihmann & Ritter, 2001).
Medicinal Chemistry Applications
Histone Deacetylase Inhibitor Development : Derivatives of N-[3-(4-methylphenyl)propyl]-2-furamide have been evaluated for their potential as histone deacetylase inhibitors, a promising class of compounds in cancer therapy. Zhou et al. (2008) described the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule inhibitor showing significant antitumor activity, illustrating the compound's relevance in developing anticancer drugs (Zhou et al., 2008).
Antibacterial Activity : Synthesis of N-(4-bromophenyl)furan-2-carboxamide and its analogs has demonstrated antibacterial activities against drug-resistant bacteria, offering a pathway for developing new antibacterial agents. Siddiqa et al. (2022) found that these compounds exhibited significant activity against clinically isolated drug-resistant bacteria, underscoring their potential in addressing antibiotic resistance (Siddiqa et al., 2022).
Propiedades
IUPAC Name |
N-[3-(4-methylphenyl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12-6-8-13(9-7-12)4-2-10-16-15(17)14-5-3-11-18-14/h3,5-9,11H,2,4,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZZGNOHVUCUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)
![N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4617910.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)